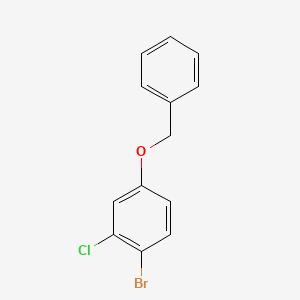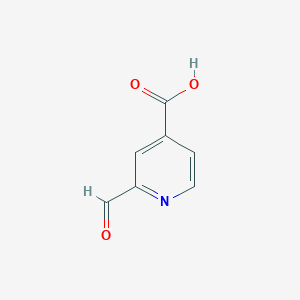
6-Phenoxyhexanal
Übersicht
Beschreibung
6-Phenoxyhexanal is a compound that can be considered an intermediate in the synthesis of various chemicals, including juvenile hormones and their analogs. The general method for preparing compounds like 6-phenoxyhexanal involves starting with a p-substituted phenol, which upon catalytic hydrogenation can yield cyclohexanone or cyclohexanol. The cyclohexanol can be oxidized to the ketone, and further chemical transformations can lead to the desired hexanal derivative .
Synthesis Analysis
The synthesis of compounds related to 6-phenoxyhexanal often involves multi-step chemical reactions. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, yielding the product after 6 hours at 75°C with a molar ratio of 1:1.6 . Similarly, the synthesis of cyclodextrin derivatives with phenoxy substituents has been reported, where selective activation of hydroxy groups and subsequent reactions with sodium p-(allyloxy)phenoxide in DMF lead to complex cyclodextrin structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-phenoxyhexanal has been characterized using various spectroscopic techniques and computational methods. For example, the structure of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol was characterized by X-ray diffraction, IR, and electronic spectroscopy, with computational studies supporting the experimental findings . The crystal structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was determined by X-ray single-crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of phenoxyhexanal derivatives can be explored through various chemical reactions. For instance, the click reaction of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile with sugar azide forms a triazole ring, demonstrating the potential for creating novel compounds through the combination of carbohydrate molecules and fluorinated organic compounds . Additionally, the trapping of hydroxyalkenals by food phenolics to form carbonyl-phenol adducts is an example of a chemical reaction that can occur under slightly basic pH and moderate temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenoxyhexanal and related compounds can be inferred from their structural characteristics and the nature of their substituents. For example, the presence of alkoxy groups can influence the liquid crystalline properties of compounds, as seen in the study of 1,6-bis[2,5-bis(4-alkoxyphenoxycarbonyl)phenoxy] hexanes, where the length of the terminal alkoxy groups affected the formation of nematic or smectic phases . The radical scavenging activities of certain phenol-imine forms, as demonstrated by (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol, also highlight the chemical reactivity and potential applications of these compounds in antioxidant contexts .
Wissenschaftliche Forschungsanwendungen
Synthesis of Juvenile Hormones and Analogs
6-Phenoxyhexanal serves as an intermediate in the synthesis of juvenile hormones and their analogs, which are crucial for various biological processes. A study presented an economic route for synthesizing these compounds, starting with easily accessible p-substituted phenols, highlighting the importance of 6-Phenoxyhexanal in synthetic organic chemistry and hormonal research (Kienzle, 1976).
Antioxidant Properties
Research on phenolic constituents in roots of certain plants like Rheum officinale and Rubia cordifolia revealed that phenolic compounds, likely including derivatives of 6-Phenoxyhexanal, exhibit significant antioxidant activity. This research points to the potential of 6-Phenoxyhexanal derivatives in contributing to the antioxidant properties of natural compounds (Cai, Sun, Xing, & Corke, 2004).
Polyhydroxyalkanoates Production
6-Phenoxyhexanal is relevant in the production of Poly-3-hydroxyalkanoates (PHAs) by Pseudomonas oleovorans. The research showed that 6-Phenoxyhexanal derivatives could be used to grow Pseudomonas oleovorans, which then produces PHAs, materials significant for various industrial and medical applications due to their biodegradability and biocompatibility (Kim, Rhee, Han, Heo, & Kim, 1996).
Catalytic Performance in Organic Synthesis
6-Phenoxyhexanal derivatives have implications in catalytic processes as well. Studies have shown that certain catalysts can be designed to achieve regioselectivity in the oxidation of olefins, including 6-Phenoxyhex-1-ene, by controlling the interactions between the olefin and catalyst substituents. This is crucial for optimizing product yields in various chemical syntheses (Mansuy, Leclaire, Fontecave, & Dansette, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-phenoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-10H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZYJVXLJZHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625515 | |
| Record name | 6-Phenoxyhexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenoxyhexanal | |
CAS RN |
19790-63-7 | |
| Record name | 6-Phenoxyhexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)



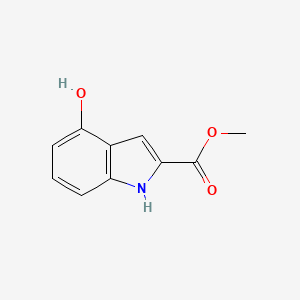
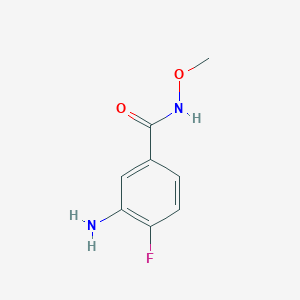
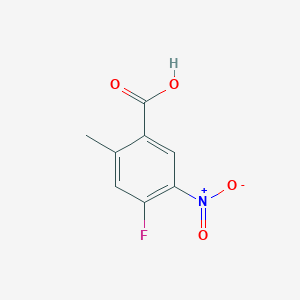
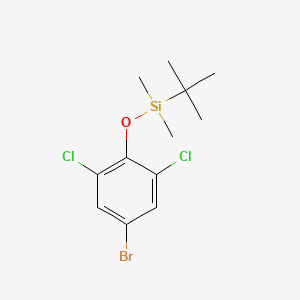

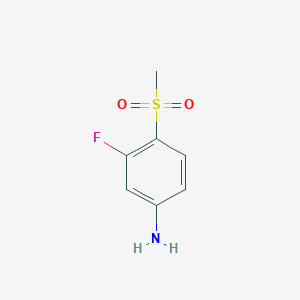
![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
